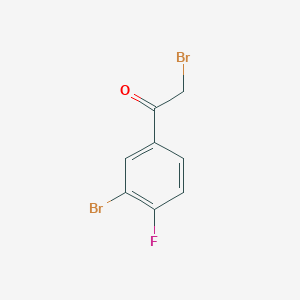

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

Description

The exact mass of the compound 2,3'-Dibromo-4'-fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCNENXQUDVWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382291 | |

| Record name | 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-49-7 | |

| Record name | 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-dibromo-4'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a valuable intermediate in organic synthesis. Its utility lies in the strategic placement of bromine and fluorine atoms on the phenyl ring, which influences its reactivity and makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, particularly in the development of pharmaceutical and agrochemical compounds. While direct biological activity is not its primary feature, its role as a precursor allows for the creation of a diverse range of biologically active molecules.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of two bromine atoms and a fluorine atom contributes to its relatively high molecular weight and influences its solubility and reactivity. The α-bromo ketone moiety is a key functional group, making the benzylic carbon highly susceptible to nucleophilic attack. The bromo and fluoro substituents on the aromatic ring also direct further electrophilic aromatic substitution reactions and can modulate the biological activity of downstream products.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅Br₂FO | N/A |

| Molecular Weight | 295.93 g/mol | N/A |

| Appearance | Colorless or slightly yellow crystal | [1] |

| Melting Point | 36-40 °C | [1] |

| Boiling Point | 255-259 °C | [1] |

| Density | ~2.011 g/cm³ | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. The general workflow involves the bromination of a substituted acetophenone, followed by the α-bromination of the ketone.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 1-(3-Bromo-4-fluorophenyl)ethanone (Precursor)

A common method for the synthesis of the precursor, 1-(3-bromo-4-fluorophenyl)ethanone, involves the reaction of 3-fluoro-4-bromo-acetyl chloride with dimethylhydroxylamine hydrochloride, followed by a nucleophilic substitution with a Grignard reagent like methylmagnesium chloride.[2]

-

Materials: 3-fluoro-4-bromo-acetyl chloride, dichloromethane, dimethylhydroxylamine hydrochloride, deionized water, tetrahydrofuran, methylmagnesium chloride (3mol/L), ethyl acetate.

-

Procedure:

-

In a closed reaction vessel, dissolve 100 parts by mass of 3-fluoro-4-bromo-acetyl chloride in 400 parts by mass of dichloromethane.

-

Slowly add 41-55 parts by mass of dimethylhydroxylamine hydrochloride while maintaining the temperature at 18-24°C with stirring.

-

Allow the reaction to proceed for 16-18 hours.

-

Extract the reaction mixture with 280-300 parts by mass of deionized water.

-

To the resulting 3-fluoro-4-bromo-N-methoxy-N-methylbenzeneamine, add 400-450 parts by mass of tetrahydrofuran and cool to 0-5°C.

-

Slowly add 220-240 parts by mass of 3mol/L concentrated methylmagnesium chloride, ensuring the temperature does not exceed 24°C.

-

Continue the reaction for 2.5-3.5 hours.

-

Extract the mixture with deionized water, followed by a second extraction with ethyl acetate.

-

Concentrate the organic phase under vacuum to yield 1-(3-bromo-4-fluorophenyl)ethanone.[2]

-

Step 2: α-Bromination to this compound

The α-bromination of substituted acetophenones is a well-established reaction. A common and effective method utilizes pyridine hydrobromide perbromide as the brominating agent in an acidic solvent.[3][4]

-

Materials: 1-(3-bromo-4-fluorophenyl)ethanone, pyridine hydrobromide perbromide, acetic acid, sodium bisulfite solution, deionized water, ethyl acetate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-(3-bromo-4-fluorophenyl)ethanone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL).

-

Heat the reaction mixture to 90°C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[3]

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Add a saturated solution of sodium bisulfite to quench any remaining bromine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a variety of organic molecules, particularly heterocyclic compounds.[5] The α-bromo group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups at the α-position.

General Reactivity Scheme

This reactivity makes it a key starting material for the construction of nitrogen- and sulfur-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals.[5] For instance, it can be used in the synthesis of thiazoles, imidazoles, and other related ring systems.

Applications in Drug Discovery and Agrochemicals

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[1]

-

Hazard Statements: Irritating to eyes, respiratory system, and skin.[1]

-

Precautionary Statements:

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Use only in a well-ventilated area.

-

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined reactivity, particularly at the α-carbon, allows for the efficient construction of complex molecular architectures. For researchers and professionals in drug discovery and agrochemical development, this compound represents a key building block for accessing novel chemical entities with potential biological activity. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and utilization in various research and development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-1-(4-fluorophenyl)ethanone-d4 | CAS#:1219803-30-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone and Related Dihalogenated Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted α-bromoacetophenones are a critical class of organic intermediates, widely utilized in the synthesis of a variety of heterocyclic compounds and as building blocks in the development of novel therapeutic agents. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This guide focuses on 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone and its isomers, providing key data on their chemical properties, synthesis, and applications in research and drug development.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound and its closely related isomers. This data is essential for designing synthetic routes and for understanding the compounds' behavior in various chemical environments.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| This compound | Not available | C₈H₅Br₂FO | 295.93 | 36 - 40 | 255 - 259 | Colorless or slightly yellow crystal[1] |

| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | 869569-77-7 | C₈H₅Br₂FO | 295.93 | Not available | Not available | Not available[2] |

| 1-(3-Bromo-4-fluorophenyl)ethanone | 1007-15-4 | C₈H₆BrFO | 217.04 | 52 - 57 | Not available | Yellow/light brown powder/crystals |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 403-29-2 | C₈H₆BrFO | 217.03 | 47 - 49 | Not available | Solid[3] |

| 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | C₈H₆BrFO | 217.04 | 33 - 37 | Not available | White crystals |

| 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | 63529-30-6 | C₈H₅BrClFO | 251.48 | 33 - 36 | 303.6 ± 32.0 | Not available[4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues typically involves the α-bromination of the corresponding substituted acetophenone.

General Experimental Protocol for α-Bromination of Substituted Acetophenones

A common method for the synthesis of α-bromoacetophenones is the bromination of the parent acetophenone derivative.[3][5][6]

Materials:

-

Substituted acetophenone (e.g., 1-(3-bromo-4-fluorophenyl)ethanone)

-

Brominating agent (e.g., Bromine, N-Bromosuccinimide (NBS), or Pyridine hydrobromide perbromide)

-

Solvent (e.g., Acetic acid, Methanol, or Diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Apparatus for filtration and recrystallization

Procedure:

-

The substituted acetophenone (1 equivalent) is dissolved in a suitable solvent in a round-bottom flask.

-

The brominating agent (1.1 equivalents) is added portion-wise to the solution.

-

The reaction mixture is stirred at a specific temperature (ranging from room temperature to 90°C) for a period of 2 to 9 hours.[7]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or n-hexane) to yield the pure α-bromoacetophenone derivative.[7]

A general synthesis pathway is illustrated in the diagram below.

Caption: General synthesis of α-bromoacetophenones.

Applications in Drug Development and Organic Synthesis

Dihalogenated acetophenones are valuable precursors in the synthesis of various biologically active molecules.

Synthesis of Thiazole Derivatives

A prominent application of α-bromoacetophenones is in the Hantzsch thiazole synthesis, reacting with thioamides or thioureas to form thiazole rings.[8] These thiazole derivatives are investigated for a wide range of pharmacological activities.

General Experimental Protocol for Thiazole Synthesis:

-

The α-bromoacetophenone derivative (1 equivalent) and a thioamide or thiourea derivative (1 equivalent) are dissolved in a solvent such as ethanol.

-

The mixture is heated under reflux for several hours.

-

The reaction is monitored by TLC.

-

After completion, the solvent is evaporated, and the resulting solid is purified, often by recrystallization, to yield the desired thiazole derivative.

The workflow for the application of these compounds in the synthesis of thiazole derivatives with potential therapeutic applications is depicted below.

Caption: Workflow for thiazole synthesis and application.

Pharmaceutical Research

Derivatives of brominated and fluorinated acetophenones are explored for various therapeutic applications:

-

Aromatase Inhibitors: These compounds serve as precursors for synthesizing potential aromatase inhibitors, which are crucial in treating hormone-dependent cancers like breast cancer.[3]

-

Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

-

Antiplatelet Agents: The related compound 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a key intermediate in the synthesis of Prasugrel, an antiplatelet medication.[9]

-

Other Potential Applications: The reactivity of these compounds makes them suitable for creating a diverse range of molecules for medicinal chemistry, including potential antimicrobial agents and correctors for chloride transport defects in cystic fibrosis.[10]

Safety and Handling

This compound and its isomers are classified as hazardous substances.

-

Hazards: These compounds can cause severe skin burns and eye damage.[1] They are also irritating to the respiratory system.

-

Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a foundational understanding of this compound and its analogues for researchers and professionals in drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile class of chemical intermediates.

References

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C8H5Br2FO | CID 22121483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 7. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. ossila.com [ossila.com]

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

This document provides a detailed overview of the chemical compound 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone, focusing on its nomenclature, physicochemical properties, and a representative synthetic pathway. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature

The systematic name for the compound, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .

The name is derived as follows:

-

Ethanone : This is the parent structure, indicating a two-carbon chain with a ketone functional group. The carbonyl carbon is designated as position 1.

-

1-(...) : This indicates that a substituent is attached at position 1 (the carbonyl carbon) of the ethanone chain.

-

(...phenyl) : The substituent is a phenyl group (a benzene ring).

-

3-bromo-4-fluoro... : These prefixes specify the substituents on the phenyl ring. A bromine atom is at position 3, and a fluorine atom is at position 4. The point of attachment to the ethanone is position 1 of the ring.

-

2-Bromo... : This indicates a bromine atom is attached to position 2 of the ethanone chain (the alpha-carbon).

The logical construction of the IUPAC name is visualized in the diagram below.

Caption: Logical breakdown of the IUPAC name for the target compound.

Physicochemical Properties

The key properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₅Br₂FO |

| Molecular Weight | 311.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 78-82 °C |

| Boiling Point | Approx. 317.7 °C at 760 mmHg (Predicted) |

| CAS Number | 38735-64-7 |

Experimental Protocols: Synthesis

A common method for the synthesis of α-bromo ketones such as this compound is through the direct bromination of the corresponding acetophenone precursor, in this case, 1-(3-bromo-4-fluorophenyl)ethanone.

Objective: To synthesize this compound via electrophilic alpha-bromination.

Materials:

-

1-(3-bromo-4-fluorophenyl)ethanone (starting material)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS) (brominating agent)

-

Acetic acid or other suitable solvent

-

Catalyst (e.g., HBr)

General Procedure:

-

Dissolution: The starting material, 1-(3-bromo-4-fluorophenyl)ethanone, is dissolved in a suitable solvent like glacial acetic acid in a reaction flask.

-

Bromination: A solution of elemental bromine (Br₂) in the same solvent is added dropwise to the reaction mixture at a controlled temperature, often room temperature or slightly below. The reaction is typically conducted in the presence of a catalytic amount of hydrobromic acid (HBr) to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is quenched, often by pouring it into cold water. This causes the product to precipitate.

-

Purification: The crude solid product is collected by filtration, washed with water to remove residual acid and salts, and then purified. Recrystallization from a suitable solvent (e.g., ethanol) is a common method to obtain the final product in high purity.

The workflow for this synthetic approach is outlined in the diagram below.

Caption: General workflow for the synthesis of the target compound.

Technical Guide: Synthesis, Properties, and Applications of Brominated Fluorophenyl Ethanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound class of brominated fluorophenyl ethanones, with a primary focus on 1-(3-bromo-4-fluorophenyl)ethanone and its derivatives. Due to the limited availability of information on 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone, this guide addresses the synthesis and properties of the more extensively documented precursor, 1-(3-bromo-4-fluorophenyl)ethanone, and the general protocols for its subsequent alpha-bromination. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.

Chemical Identification and Properties

The nomenclature and key physical properties of 1-(3-bromo-4-fluorophenyl)ethanone and a related isomer are summarized below.

| Property | 1-(3-bromo-4-fluorophenyl)ethanone | 1-(4-bromo-3-fluorophenyl)ethanone |

| Synonyms | 3'-Bromo-4'-fluoroacetophenone, 1-Acetyl-3-bromo-4-fluorobenzene | 4'-Bromo-3'-fluoroacetophenone |

| CAS Number | 1007-15-4[1] | 304445-49-6 |

| Molecular Formula | C₈H₆BrFO | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol | 217.04 g/mol |

| Appearance | White to pale cream or brown crystals/powder[1] | Colorless to pale yellow liquid or solid |

| Melting Point | 52-57 °C | Not available |

| Boiling Point | 240 °C[1] | Not available |

| Solubility | Insoluble in water | Soluble in organic solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds. Below is a summary of available spectroscopic data for related compounds, which can serve as a reference.

| Spectroscopy | Data for 2-Bromo-1-(4-fluorophenyl)ethanone |

| ¹H NMR | δ (ppm) = 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H) (in CDCl₃)[2] |

| ¹³C NMR | δ (ppm) = 189.80, 166.14 (d, J = 256 Hz), 131.71 (d, J = 9.54 Hz), 130.33 (d, J = 3.70 Hz), 116.08 (d, J = 22.74 Hz), 30.39 (in CDCl₃)[2] |

| IR (KBr) | ν_max_ (cm⁻¹) = 3075, 2944, 1688, 1588, 1485, 1443, 1394, 1278, 1233, 1197, 1147, 1108, 1025, 999, 876, 793, 750, 700, 676, 619, 527[2] |

| Mass Spectrum | Available in the NIST WebBook for 2-Bromo-1-(4-fluorophenyl)ethanone.[3] |

Experimental Protocols

Synthesis of 1-(3-bromo-4-fluorophenyl)ethanone via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of substituted acetophenones.

Workflow for Friedel-Crafts Acylation

Caption: General workflow for the synthesis of 1-(3-bromo-4-fluorophenyl)ethanone.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the flask in an ice-water bath.

-

Addition of Reagents: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension. Following this, add 2-bromo-1-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of this compound via α-Bromination

This protocol describes a general method for the alpha-bromination of an acetophenone derivative.

Workflow for α-Bromination

Caption: General workflow for the α-bromination of 1-(3-bromo-4-fluorophenyl)ethanone.

Detailed Protocol:

-

Reaction Setup: Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or an acid catalyst like p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the desired this compound.

Applications in Drug Development and Organic Synthesis

Brominated fluorophenyl ethanones are versatile building blocks for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activities.

Precursors for Chalcone Synthesis

These compounds are frequently used as precursors for the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Intermediates for Heterocyclic Synthesis

The reactive nature of the bromoacetyl group allows for the construction of various heterocyclic rings, such as thiazoles and imidazoles, which are common scaffolds in many pharmaceutical agents. The synthesis of thiazole derivatives, for instance, can be achieved by reacting this compound with a thioamide. These thiazole derivatives have been investigated for their potential as correctors of the chloride transport defect in cystic fibrosis.

1-(3-bromo-4-fluorophenyl)ethanone and its alpha-brominated derivatives are valuable and versatile intermediates in synthetic organic chemistry. The experimental protocols provided in this guide offer a foundation for their synthesis and subsequent use in the development of novel compounds with potential applications in drug discovery and materials science. Further research into the biological activities of their derivatives is a promising area of investigation.

References

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone, a key building block in synthetic chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceutical compounds.

Chemical Structure and Identifiers

This compound, also known as 2,3'-Dibromo-4'-fluoroacetophenone, is a dihalogenated acetophenone derivative. Its structure features a phenyl ring substituted with a fluorine atom and a bromine atom, and a bromoacetyl group.

Structure:

Chemical Identifiers:

-

CAS Number: 435273-49-7

-

Molecular Formula: C₈H₅Br₂FO

-

Molecular Weight: 295.93 g/mol

-

IUPAC Name: this compound

-

Synonyms: 2,3'-Dibromo-4'-fluoroacetophenone, 3-Bromo-4-fluorophenacyl bromide

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature and requires careful handling due to its irritant nature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | |

| Appearance | Colorless to slightly yellow crystal | [1] |

| Melting Point | 48-52 °C | |

| Boiling Point | ~255-259 °C (Predicted) | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Purity | ≥97% |

Spectroscopic Data:

Synthesis and Reactivity

This compound is typically synthesized via the alpha-bromination of a substituted acetophenone precursor.

General Synthesis Pathway

The synthesis involves two main steps starting from 4'-fluoroacetophenone. The first step is the regioselective bromination of the aromatic ring to introduce a bromine atom at the 3'-position. The second step is the bromination of the alpha-carbon of the acetyl group.[4]

Workflow of the General Synthesis:

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

A reported method for the synthesis of a similar compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, involves the use of copper(II) bromide as the brominating agent.[5]

Reaction Scheme:

Experimental Procedure:

A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is stirred for 12 hours at 60°C.[5] The reaction mixture is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product as a yellow solid.[5]

Applications in Drug Discovery and Development

Halogenated organic compounds, particularly those containing bromine and fluorine, are of significant interest in medicinal chemistry. The presence of these halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.[7]

While specific drugs synthesized directly from this compound are not widely documented in publicly available literature, its structural motifs are found in various pharmacologically active agents. For example, similar α-bromo ketones are precursors for the synthesis of thiazoles, which have shown potential antimicrobial activity.[6] They are also used in the synthesis of aromatase inhibitors for cancer therapy.[6] The reactive nature of the α-bromo ketone functionality allows for its use in constructing complex molecular architectures, making it a valuable tool for drug discovery programs.[4]

Logical Relationship for Application in Heterocycle Synthesis:

Caption: Synthesis of heterocycles from this compound.

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Statement | Reference |

| Eye Irritant 2 | H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |

| Skin Irritant 2 | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | |

| STOT SE 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Workflow for Safe Handling:

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring multiple reactive sites, makes it a key building block for the synthesis of complex organic molecules, including potentially bioactive compounds for the pharmaceutical and agrochemical industries. While detailed spectroscopic and application data for this specific compound are limited in the public domain, its structural similarity to other well-studied α-bromoacetophenones provides a strong basis for its utility in drug discovery and development. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.

References

An In-depth Technical Guide to the Reactivity of Substituted Alpha-Bromoacetophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of substituted alpha-bromoacetophenones, a class of compounds of significant interest in organic synthesis and drug discovery. This document details their chemical reactivity, explores the influence of substituents on reaction rates, provides established experimental protocols, and discusses their emerging role as modulators of key biological signaling pathways.

Chemical Reactivity and Reaction Mechanisms

Substituted alpha-bromoacetophenones are versatile bifunctional molecules characterized by a reactive carbon-bromine bond alpha to a carbonyl group. This arrangement makes them susceptible to a variety of chemical transformations, primarily nucleophilic substitution and reactions involving the enolate form.

Nucleophilic Substitution (SN2) Reactions

The primary mode of reactivity for alpha-bromoacetophenones is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group in a single step. This reaction proceeds with an inversion of stereochemistry at the α-carbon, should it be a chiral center.

The rate of the SN2 reaction is dependent on the concentration of both the alpha-bromoacetophenone and the nucleophile, following second-order kinetics. The reaction is significantly influenced by steric hindrance around the α-carbon and the electronic properties of the substituents on the aromatic ring.

Enol and Enolate Chemistry

Under acidic or basic conditions, alpha-bromoacetophenones can form enol or enolate intermediates, respectively. The formation of the enol is the rate-determining step in acid-catalyzed alpha-halogenation of ketones. Electron-withdrawing groups on the benzene ring can facilitate the formation of the enolate by increasing the acidity of the α-protons, thereby influencing the rate of subsequent reactions.

Quantitative Analysis of Substituent Effects: The Hammett Equation

The electronic influence of substituents on the benzene ring of alpha-bromoacetophenones significantly alters their reactivity. This effect can be quantified using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction of a substituted compound.

-

k₀ is the rate constant for the reaction of the unsubstituted compound.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. For the SN2 reaction of alpha-bromoacetophenones, a positive ρ value is typically observed, consistent with the buildup of negative charge on the α-carbon in the transition state as the nucleophile forms a new bond.

Table 1: Rate Constants for the Reaction of para-Substituted 2-Bromo-3,5-dinitrothiophene with Anilines in CH₃CN at 20°C

While specific comprehensive data for a series of substituted alpha-bromoacetophenones was not available in a single study, the following data for a structurally related system illustrates the application of the Hammett equation. This table presents the second-order rate constants for the reaction of 2-bromo-3,5-dinitrothiophene with various para-substituted anilines.[1]

| Substituent (X) | σₚ | pKₐ (in CH₃CN) | k (M⁻¹s⁻¹) |

| OH | -0.37 | 12.10 | 2.06 x 10⁻² |

| OMe | -0.27 | 11.90 | 1.07 x 10⁻² |

| Me | -0.17 | 11.26 | 2.08 x 10⁻² |

| H | 0.00 | 10.62 | 2.28 x 10⁰ |

| Cl | 0.23 | 9.98 | 1.10 x 10⁰ |

| CN | 0.66 | 7.04 | 1.92 x 10⁰ |

Data adapted from a study on a related electrophilic thiophene system to demonstrate the principle of substituent effects on reaction rates.[1]

Experimental Protocols

Synthesis of Substituted α-Bromoacetophenones

A common and relatively safe method for the α-bromination of substituted acetophenones utilizes pyridinium tribromide as the brominating agent.

Protocol: α-Bromination of 4-Chloroacetophenone [2][3]

Materials:

-

4-Chloroacetophenone

-

Pyridinium tribromide (Py·HBr₃)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloroacetophenone (5.0 mmol, 0.77 g) and glacial acetic acid (20 mL).

-

Add pyridinium tribromide (5.5 mmol, 1.76 g) to the flask.

-

Heat the reaction mixture to 90°C with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (approximately 50 mL) to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Kinetic Analysis of SN2 Reactions

The rates of SN2 reactions of substituted alpha-bromoacetophenones with a nucleophile can be determined by monitoring the disappearance of reactants or the appearance of products over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR.

General Protocol for a Kinetic Study:

Materials and Equipment:

-

Substituted alpha-bromoacetophenone

-

Nucleophile (e.g., a primary amine, thiophenol)

-

Anhydrous solvent (e.g., acetonitrile, ethanol)

-

Thermostated reaction vessel or cuvette holder

-

Spectrophotometer (UV-Vis) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of the substituted alpha-bromoacetophenone and the nucleophile of known concentrations in the chosen solvent.

-

Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature.

-

To initiate the reaction, mix known volumes of the reactant solutions in the reaction vessel. The concentration of one reactant should typically be in large excess (pseudo-first-order conditions) to simplify the rate law.

-

Immediately begin monitoring the change in absorbance (if using UV-Vis) at a wavelength where one of the reactants or products has a distinct absorption maximum.

-

Record the absorbance at regular time intervals until the reaction is complete.

-

The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this line is -k'.

-

The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the reactant in excess.

-

Repeat the experiment for a series of substituted alpha-bromoacetophenones to determine their respective rate constants.

Biological Activity and Signaling Pathway Modulation

Substituted alpha-bromoacetophenones have emerged as a class of compounds with interesting biological activities, including roles as enzyme inhibitors. Their electrophilic nature allows them to react with nucleophilic residues (such as cysteine) in the active sites of enzymes, leading to irreversible inhibition. Two key signaling pathways that have been identified as potential targets for these compounds are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancer. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another.

Alpha-bromoacetophenones may exert their effects by inhibiting key kinases within this cascade, such as MAP Kinase Kinases (MEKs). By covalently modifying cysteine residues in the active site of these enzymes, they can block the downstream signaling events.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Alpha-bromoacetophenones have been investigated for their potential to inhibit the IKK complex. By covalently modifying critical cysteine residues in the IKK subunits (IKKα and IKKβ), these compounds can prevent the phosphorylation of IκB and thereby block NF-κB activation.[7][8]

Conclusion

Substituted alpha-bromoacetophenones are a valuable class of reagents in organic chemistry and hold significant promise in the field of drug development. Their reactivity is well-defined by established mechanistic principles, and the influence of substituents can be rationally predicted and quantified. The ability of these compounds to act as irreversible inhibitors of key signaling kinases highlights their potential as therapeutic agents. Further research into the structure-activity relationships and the specific biological targets of substituted alpha-bromoacetophenones will undoubtedly lead to the development of novel and effective chemical probes and drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

Role of fluorine and bromine substituents in reactivity

An In-Depth Technical Guide on the Role of Fluorine and Bromine Substituents in Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the halogens, fluorine and bromine have emerged as particularly powerful tools for fine-tuning the reactivity and physicochemical properties of organic compounds. Their distinct electronic and steric characteristics allow for the modulation of a molecule's metabolic stability, binding affinity, lipophilicity, and conformational preferences.[1][2][3]

Fluorine, the most electronegative element, is prized for its ability to block metabolic "soft spots," alter the acidity of neighboring functional groups, and enhance binding affinity through unique electronic interactions.[3][4] Its small size allows it to often serve as a bioisostere for hydrogen, yet its electronic influence is profound.[5] In contrast, bromine, a larger and more polarizable halogen, is instrumental in forming strong, directional non-covalent interactions known as halogen bonds.[2][6] This interaction is increasingly recognized as a critical factor in enhancing drug-target binding and selectivity.[7] Furthermore, bromine's role as a leaving group and its "heavy atom effect" open up distinct applications in synthesis and therapy.[6]

This technical guide provides an in-depth exploration of the roles of fluorine and bromine substituents in chemical reactivity. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of their effects, quantitative data summaries, key experimental protocols, and visualizations of underlying mechanisms and workflows.

The Role of Fluorine in Modulating Reactivity and Physicochemical Properties

The introduction of fluorine into a molecule can dramatically alter its biological and chemical profile. These changes stem from a unique combination of its fundamental properties.

Electronic and Steric Effects

-

High Electronegativity: Fluorine's defining feature is its supreme electronegativity (3.98 on the Pauling scale).[3] When bound to carbon, it exerts a powerful electron-withdrawing inductive effect (-I). This effect can significantly lower the pKa of nearby acidic or basic functional groups, thereby altering a molecule's ionization state at physiological pH.[1][8] For instance, adding a single fluorine atom to an aliphatic amine can decrease its pKa by approximately 1.7 units.[9]

-

Strong Carbon-Fluorine Bond: The C-F bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to metabolic cleavage.[10] This is the primary reason for fluorine's use in blocking sites susceptible to oxidation by cytochrome P450 (CYP450) enzymes.[1][11]

-

Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3] This allows it to replace hydrogen with minimal steric perturbation, though its electronic influence creates a vastly different local environment.

-

Conformational Control: Fluorine can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect. This can pre-organize a molecule into its bioactive conformation, enhancing its binding affinity for a target protein.[1]

Impact on Drug-Like Properties

-

Metabolic Stability: By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can protect a drug candidate from rapid degradation. This "metabolic blocking" strategy often leads to a longer in vivo half-life, increased systemic exposure, and improved oral bioavailability.[1][11][12]

-

Lipophilicity (logP/logD): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase the logP by 0.3-0.5 units, highly fluorinated groups like trifluoromethyl (CF3) can substantially increase lipophilicity.[1][13] This can improve membrane permeability but may also lead to reduced aqueous solubility or increased susceptibility to efflux pumps.[1][9]

-

Binding Affinity: Fluorine can enhance binding affinity through several mechanisms. It can form favorable interactions with protein backbones, participate in hydrogen bonds, or alter the electronic properties of other functional groups involved in key interactions.[3][5]

Fluorine's Influence on Chemical Reactions

Fluorine substitution profoundly influences the outcome of organic reactions by altering the stability of intermediates.[14][15][16]

-

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex.[17] Fluorine's strong inductive effect stabilizes this intermediate, thereby accelerating the reaction. Consequently, aryl fluorides are often more reactive in SNAr than their bromo or chloro counterparts, even though fluoride is a poorer leaving group.[17]

-

Carbanion and Carbocation Stability: The electron-withdrawing nature of fluorine can facilitate the generation of adjacent carbanions.[14] Conversely, an α-fluorine atom can stabilize a carbocation through resonance, where the lone-pair electrons on fluorine interact with the empty p-orbital of the cationic carbon.[14]

The Role of Bromine in Modulating Reactivity and Intermolecular Interactions

While less frequently used in pharmaceuticals than fluorine or chlorine, bromine offers unique advantages, primarily through its ability to form halogen bonds and its distinct reactivity profile.[2][6][18]

Electronic and Steric Properties

-

Moderate Electronegativity and High Polarizability: Bromine is less electronegative than fluorine but significantly more polarizable. This polarizability leads to the formation of an anisotropic charge distribution around the bromine atom when covalently bonded.

-

The Sigma-Hole and Halogen Bonding: This anisotropic distribution creates a region of positive electrostatic potential on the outer axis of the R-Br bond, known as a "sigma-hole" (σ-hole).[2][6] This electrophilic region can interact favorably with a nucleophile or Lewis base (Y), such as an oxygen or nitrogen atom, to form a highly directional and specific non-covalent interaction called a halogen bond (R-Br•••Y).[19] This interaction is analogous to a hydrogen bond but has its own distinct characteristics.[7]

-

Size and Lipophilicity: Bromine is considerably larger than fluorine, which can introduce significant steric bulk. Its introduction generally increases the lipophilicity of a molecule.

Impact on Drug-Like Properties

-

Enhanced Binding Affinity via Halogen Bonding: The ability to act as a halogen bond donor is bromine's most significant contribution to drug design.[2][7] These bonds can provide a crucial affinity-enhancing interaction within a protein's active site, improving both potency and selectivity.

-

Metabolic Effects: Bromination can influence a drug's metabolism, sometimes increasing its duration of action.[6] However, it can also introduce metabolic liabilities or lead to increased toxicity and accumulation in the body.[2]

-

Heavy Atom Effect: The presence of the heavy bromine atom can be exploited in photodynamic therapy and radiosensitization to increase therapeutic efficacy.[6]

-

Diagnostic Imaging: Radioactive isotopes of bromine, such as ⁷⁶Br, are used in Positron Emission Tomography (PET) for diagnostic imaging.[2]

Bromine's Role in Chemical Reactivity

-

Good Leaving Group: Unlike fluoride, bromide is an excellent leaving group in nucleophilic substitution reactions (e.g., SN1, SN2), a property widely exploited in organic synthesis.[20]

-

Electrophilic Aromatic Substitution: Aromatic rings can be readily brominated through electrophilic aromatic substitution reactions, typically using Br₂ and a Lewis acid catalyst like FeBr₃.[21][22] The reaction proceeds through a carbocation intermediate (sigma complex).

Quantitative Data Summary

The following tables provide a comparative summary of the key physicochemical properties and their impact on parameters relevant to drug development.

Table 1: Comparison of Fundamental Physicochemical Properties

| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) |

| van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 |

| Pauling Electronegativity | 2.20 | 3.98 | 2.96 |

| C-X Bond Dissociation Energy (kcal/mol) | ~99 (in CH₄) | ~109 (in CH₃F) | ~71 (in CH₃Br) |

| Polarizability (ų) | 0.67 | 0.56 | 3.05 |

Table 2: Illustrative Impact of F and Br Substitution on Lipophilicity (logP) and Acidity (pKa)

| Compound | Substituent (X) | logP | pKa (of aniline) |

| Aniline | -H | 1.09 | 4.63 |

| 4-Fluoroaniline | -F | 1.15 | 4.65 |

| 4-Bromoaniline | -Br | 1.84 | 3.86 |

| 2,4,6-Trifluoroaniline | 2,4,6-tri-F | 1.76 | 0.25 |

Note: Data are representative values compiled from various sources to illustrate trends.

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Parent Compound | Analog | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement in t½ |

| Compound A | Non-fluorinated | 15 | 46.2 | - |

| Compound A-F | Fluorinated at "soft spot" | 95 | 7.3 | 6.3x |

| Compound B | Non-halogenated | 22 | 31.5 | - |

| Compound B-Br | Brominated analog | 25 | 27.7 | 1.1x |

Note: These data are hypothetical but representative of typical results from in vitro metabolic stability assays. Actual values are highly dependent on the specific molecular scaffold.[11]

Key Experimental Protocols

Detailed and reproducible experimental methodologies are critical for assessing the impact of halogen substitution.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound, providing a measure of its susceptibility to phase I metabolism.[11]

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

NADPH regenerating system (Solutions A & B)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Positive control compound (e.g., Verapamil, Testosterone)

-

Acetonitrile with internal standard (for quenching)

-

96-well incubation plates and analytical plates

-

LC-MS/MS system

Methodology:

-

Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Incubation Setup: Add the master mix to the wells of a 96-well plate. Pre-incubate at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately add pre-warmed NADPH regenerating solution to start the metabolic reaction. For the T=0 time point, add the quenching solution before the NADPH solution.

-

Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

Sample Processing: Seal the quench plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an analytical plate. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope (k) of the linear regression line.

-

Calculate the half-life: t½ = 0.693 / k.

-

Calculate intrinsic clearance: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).[11]

-

Protocol 2: Halogen Displacement Reactivity Experiment

Objective: To qualitatively demonstrate the relative reactivity of halogens in displacement reactions, which correlates with their ability to act as leaving groups and their position in the periodic table.[23][24]

Materials:

-

Aqueous solutions (0.1 M) of: Potassium Chloride (KCl), Potassium Bromide (KBr), Potassium Iodide (KI)

-

Halogen waters: Chlorine water (Cl₂), Bromine water (Br₂), Iodine water (I₂)

-

Spotting tile or test tubes

-

Dropping pipettes

Methodology:

-

Setup: Arrange a spotting tile or a series of test tubes in a 3x3 grid. Label the rows for the halide solutions (KCl, KBr, KI) and the columns for the halogen waters (Cl₂, Br₂, I₂).

-

Reaction:

-

In the first row, add a few drops of KCl solution to each of the three wells.

-

In the second row, add a few drops of KBr solution to each of the three wells.

-

In the third row, add a few drops of KI solution to each of the three wells.

-

-

Addition of Halogen Waters:

-

To the first column, add a few drops of chlorine water to each well (containing KCl, KBr, and KI).

-

To the second column, add a few drops of bromine water to each well.

-

To the third column, add a few drops of iodine water to each well.

-

-

Observation: Observe any color changes. A more reactive halogen will displace a less reactive halide ion from its salt solution.

-

Chlorine water will turn the KBr solution yellow/orange (displacing bromine) and the KI solution brown (displacing iodine).

-

Bromine water will turn the KI solution brown (displacing iodine) but will cause no change with KCl.

-

Iodine water will not cause a color change with either KCl or KBr.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.pen2print.org [journals.pen2print.org]

- 15. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 16. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Substitution reaction - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Halogens in aqueous solution and their displacement reactions | Class experiment | RSC Education [edu.rsc.org]

- 24. youtube.com [youtube.com]

Unlocking New Frontiers in Research: A Technical Guide to the Potential Applications of 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Latent Potential of the Novel Building Block: 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone.

This document serves as an in-depth technical guide to the prospective research applications of the chemical compound this compound, also known by its synonym 3-Bromo-4-fluorophenacyl bromide. While direct research on this specific molecule is nascent, its structural features as a di-halogenated α-bromoacetophenone suggest a wealth of potential applications in organic synthesis and medicinal chemistry. By drawing parallels with structurally analogous compounds, this guide aims to provide researchers with a solid foundation for exploring its utility as a versatile building block in the synthesis of novel bioactive molecules.

Core Chemical Characteristics

This compound is a halogenated ketone with the molecular formula C₈H₅Br₂FO. The presence of a reactive α-bromine atom makes it an excellent electrophile for nucleophilic substitution reactions, a cornerstone of many synthetic transformations. The 3-bromo-4-fluorophenyl moiety is anticipated to influence the electronic properties and biological activity of its derivatives.

Table 1: Physicochemical Properties of Structurally Similar α-Bromoacetophenones

| Property | 2-Bromo-1-(4-fluorophenyl)ethanone | 2-Bromo-1-(4-bromophenyl)ethanone |

| CAS Number | 403-29-2 | 99-73-0 |

| Molecular Formula | C₈H₆BrFO | C₈H₆Br₂O |

| Molecular Weight | 217.03 g/mol | 277.94 g/mol |

| Melting Point | 45-49 °C | 108-109 °C |

| Appearance | Solid | Colorless needles |

Potential Synthetic Applications

Based on the well-established reactivity of α-bromoacetophenones, this compound is a prime candidate for the synthesis of a diverse range of heterocyclic compounds and other valuable organic molecules.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. In this reaction, an α-haloketone is condensed with a thioamide. This compound can serve as the α-haloketone component, leading to the formation of 2,4-disubstituted thiazoles. These thiazole derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Caption: Hantzsch Thiazole Synthesis Pathway.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a broad spectrum of biological activities.[3] While typically synthesized via a Claisen-Schmidt condensation, α-bromoacetophenones can be utilized in alternative synthetic routes, such as the Wittig reaction, to produce chalcones.[4] this compound could be converted to its corresponding phosphonium ylide and then reacted with an appropriate benzaldehyde to yield chalcones with a unique substitution pattern.

Caption: Wittig Reaction Pathway to Chalcones.

Synthesis of Other Heterocycles

The reactivity of this compound extends to the synthesis of various other heterocyclic systems, including:

-

Imidazoles: Through reaction with amidines.

-

Quinoxalines: By condensation with o-phenylenediamines.

-

1,2,4-Triazoles: As a building block in multi-step synthetic sequences.[5]

Potential Biological and Medicinal Chemistry Applications

The incorporation of fluorine and bromine atoms into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The unique di-halogenated phenyl ring of derivatives from this compound could lead to compounds with interesting biological profiles.

Table 2: Potential Biological Activities of Derivatives

| Derivative Class | Potential Biological Activity | Rationale based on Analogs |

| Thiazoles | Antimicrobial, Anticancer, Anti-inflammatory | Thiazole ring is a known pharmacophore.[1] |

| Chalcones | Anticancer, Antioxidant, Anti-inflammatory | The α,β-unsaturated ketone is a key feature for bioactivity.[3] |

| Triazoles | Antifungal, Antimicrobial | Triazole moiety is present in many antifungal drugs.[5] |

Research into derivatives of this compound could focus on screening for activities such as:

-

Enzyme Inhibition: Targeting kinases, proteases, or other enzymes relevant to disease pathways.

-

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines.

Caption: General Research Workflow.

Experimental Protocols (Representative Examples)

The following are generalized experimental protocols based on reactions with analogous α-bromoacetophenones. These should be adapted and optimized for this compound.

General Procedure for Hantzsch Thiazole Synthesis

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add the desired thioamide (1.0-1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

General Procedure for Claisen-Schmidt Condensation to form Chalcones (as a comparative route)

-

Dissolve the corresponding acetophenone (1-(3-bromo-4-fluorophenyl)ethanone, which would be the precursor to the title compound) (1.0 eq) and an appropriate aromatic aldehyde (1.0-1.1 eq) in ethanol.

-

Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise at room temperature.

-

Stir the reaction mixture vigorously for several hours until a precipitate forms or TLC indicates the consumption of starting materials.

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol).[6]

Conclusion

This compound represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its di-halogenated structure offers unique opportunities for the creation of novel compounds with potentially enhanced biological activities. This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of its derivatives, paving the way for new discoveries in drug development and materials science. The provided synthetic strategies and workflows, based on well-established chemical principles, are intended to accelerate the exploration of this compound's full potential.

References

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Safety Considerations for Handling 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety considerations and handling protocols for 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally analogous α-bromo ketone compounds to provide a robust framework for risk assessment and the implementation of safe laboratory practices. The primary hazards associated with this class of compounds include severe skin and eye irritation or burns, and respiratory tract irritation.[1][2][3][4] It is imperative that all handling of this compound is conducted by trained personnel in a controlled laboratory environment.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary concerns are its corrosive and irritant properties.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2][3][4][5] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1][2][3][4] |

Note: This classification is based on structurally similar compounds and should be used as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. The data presented below is for structurally similar compounds and should be considered indicative.

| Property | Value (Analogous Compounds) |

| Molecular Formula | C₈H₅Br₂FO |

| Molecular Weight | 299.93 g/mol |

| Appearance | Solid (likely beige or off-white powder/crystals)[6] |

| Melting Point | 46 - 49 °C / 114.8 - 120.2 °F (for 2-bromo-1-(4-fluorophenyl)ethanone)[6] |

| Boiling Point | 150 °C / 302 °F @ 12 mmHg (for 2-bromo-1-(4-fluorophenyl)ethanone)[6] |

| Flash Point | > 110 °C / > 230 °F (for 2-bromo-1-(4-fluorophenyl)ethanone)[6] |

Experimental Protocols

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Risk Assessment and Control Workflow

A systematic approach to risk assessment should be undertaken before commencing any work with this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is a critical line of defense against chemical exposure.[7][8][9]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][10] A face shield should be worn in addition to goggles when there is a significant splash hazard.[11] | Protects eyes from splashes and corrosive effects. |

| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[7] Consider double-gloving for added protection. | Prevents skin contact and absorption. |

| Body Protection | A laboratory coat or other suitable protective clothing.[7] Fire-resistant lab coats are recommended.[11] | Protects against contamination of personal clothing and skin. |

| Respiratory Protection | To be used in case of insufficient ventilation or the potential for aerosolization. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][10] | Prevents irritation of the respiratory system. |

| Footwear | Closed-toe shoes are mandatory in the laboratory.[5] | Protects feet from spills and falling objects. |

Handling and Storage Protocol

Engineering Controls:

-

All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or fumes.[6]

-

When transferring the solid, use a scoop or spatula and avoid generating dust.[5]

-

Keep containers tightly closed when not in use.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12]

-

Store in a designated corrosives area.[6]

-

Incompatible materials to avoid include strong oxidizing agents and strong bases.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][6] Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][5][6] Seek immediate medical attention.[1][5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1][5][6] Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][5][6] Seek immediate medical attention.[1][5] |

Spill and Leak Protocol

This protocol is a general guideline for small spills that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[5]

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

All waste materials contaminated with this compound must be disposed of as hazardous waste.[5] Consult your institution's environmental health and safety office for specific disposal procedures and comply with all local, state, and national regulations.[5] Segregate waste streams as appropriate (e.g., solid waste, liquid waste).[5]

References

- 1. aksci.com [aksci.com]